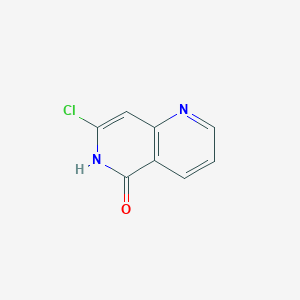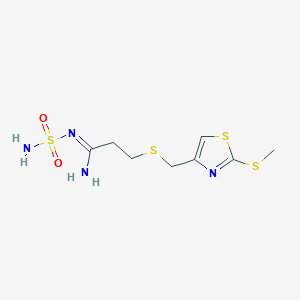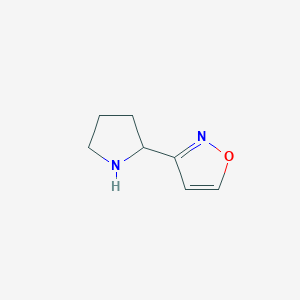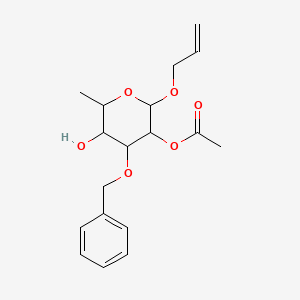
3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine;perchloric acid;perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine;perchloric acid;perchlorate is a complex organic compound that combines a pyridine ring with a pyrrolinium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine typically involves the reaction of pyridine derivatives with pyrrolinium salts. One common method includes the condensation of pyridine with 1-methyl-3,4-dihydro-2H-pyrrole under acidic conditions to form the desired product. The reaction is often carried out in the presence of a strong acid such as perchloric acid to facilitate the formation of the pyrrolinium ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrrolinium ion back to the pyrrole form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The pyrrolinium ion can interact with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s unique structure allows it to participate in specific molecular pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: A simpler analog with a single nitrogen-containing ring.
Pyrrole: Another related compound with a five-membered nitrogen-containing ring.
Imidazole: Contains two nitrogen atoms in a five-membered ring, similar to the pyrrolinium ion.
Uniqueness
3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine is unique due to the combination of the pyridine and pyrrolinium structures, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not observed in simpler analogs.
Propiedades
Fórmula molecular |
C10H14Cl2N2O8 |
|---|---|
Peso molecular |
361.13 g/mol |
Nombre IUPAC |
3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine;perchloric acid;perchlorate |
InChI |
InChI=1S/C10H13N2.2ClHO4/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*2-1(3,4)5/h2,4,6-8,10H,3,5H2,1H3;2*(H,2,3,4,5)/q+1;;/p-1 |
Clave InChI |
YVNQUFIXEFYECT-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CCCC1C2=CN=CC=C2.OCl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-butyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate](/img/structure/B12283460.png)

![D-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2,3,4,5,6-pentafluorophenyl ester](/img/structure/B12283462.png)
![3-Boc-4-[(benzyloxy)methyl]-1,2,3-oxathiazolidine 2,2-dioxide](/img/structure/B12283473.png)

![(2S,4R)-1-[(2S)-2-(4-aminobutanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12283485.png)
![N,N-dimethyl-3-[(methylamino)methyl]benzamide](/img/structure/B12283501.png)
![(6aS,10R)-2-Chloro-10-methyl-4-[(methylsulfonyl)methyl]-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine](/img/structure/B12283512.png)
